molecular formula C19H20ClN3O2 B15019806 4-chloro-2-({[5-(4-ethoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol

4-chloro-2-({[5-(4-ethoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol

Cat. No.: B15019806
M. Wt: 357.8 g/mol
InChI Key: ZWJOUFVEYOYGER-UHFFFAOYSA-N
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Description

4-chloro-2-({[5-(4-ethoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol is a complex organic compound that features a phenol group substituted with a chloro group and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-({[5-(4-ethoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol typically involves multi-step organic reactions. One common approach is to start with the chlorination of 2-methylphenol to introduce the chloro group. This is followed by the formation of the imidazole ring through a cyclization reaction involving 4-ethoxyphenyl and 1-methylimidazole . The final step involves the coupling of the imidazole derivative with the chlorinated phenol under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-({[5-(4-ethoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

4-chloro-2-({[5-(4-ethoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-({[5-(4-ethoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the imidazole ring can coordinate with metal ions or interact with enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-({[5-(4-ethoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H20ClN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

4-chloro-2-[[[5-(4-ethoxyphenyl)-1-methylimidazol-2-yl]amino]methyl]phenol

InChI

InChI=1S/C19H20ClN3O2/c1-3-25-16-7-4-13(5-8-16)17-12-22-19(23(17)2)21-11-14-10-15(20)6-9-18(14)24/h4-10,12,24H,3,11H2,1-2H3,(H,21,22)

InChI Key

ZWJOUFVEYOYGER-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN=C(N2C)NCC3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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